molecular formula C₂₈H₃₉NO₁₈ B1141862 [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 73208-61-4

[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No. B1141862
CAS RN: 73208-61-4
M. Wt: 677.61
InChI Key:
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Description

[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, also known as [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₂₈H₃₉NO₁₈ and its molecular weight is 677.61. The purity is usually 95%.
BenchChem offers high-quality [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Studies in Ethanol-Water Mixtures Research on the solubilities of saccharides, including structures similar to the compound , in ethanol-water mixtures has shown that solubility varies with the equilibrium temperature and the ethanol mass fraction in the solvent. Such studies are crucial for understanding the physical properties and applications of these compounds in various solvents (Gong, Wang, Zhang, & Qu, 2012).

Enzymatic Stereoselective Synthesis Enzymatic resolutions have been applied to synthesize novel carbasugar derivatives, demonstrating the utility of enzymes in achieving high stereoselectivity for complex organic molecules. This approach has significant implications for the synthesis of biologically active compounds and pharmaceuticals (Gümüş & Tanyeli, 2010).

Synthesis of C-Linked Disaccharide Mimetics The creation of novel C-linked disaccharide analogues using dipyranones showcases the potential of these compounds in mimicking natural disaccharides and exploring their biological activities. Such synthetic approaches provide valuable insights into carbohydrate chemistry and its applications in medicinal chemistry and drug design (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

Heterocyclic Building Blocks The use of designer substrates in the syntheses of important heterocyclic scaffolds highlights the versatility of these compounds in organic synthesis. These building blocks can lead to valuable heterocyclic compounds with potential applications in pharmaceuticals and materials science (Pandey, Gaikwad, & Gadre, 2012).

Asymmetric Synthesis of Spiroketals The non-iterative asymmetric synthesis of C15 polyketide spiroketals from 2,2'-methylenebis[furan] demonstrates the complexity and precision achievable in organic synthesis. Such methodologies are crucial for the synthesis of complex natural products and their analogues, with implications for drug discovery and development (Meilert, Pettit, & Vogel, 2004).

properties

IUPAC Name

[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19?,20?,21-,22+,23-,24+,25-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTWMUHXXMTTHP-IPOZJNLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@H]([C@H]([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyllactosamine heptaacetate

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